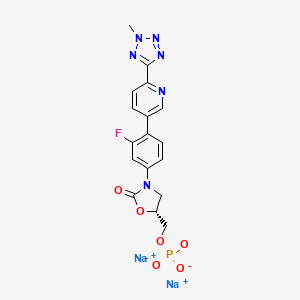

Tedizolid phosphate disodium salt

Übersicht

Beschreibung

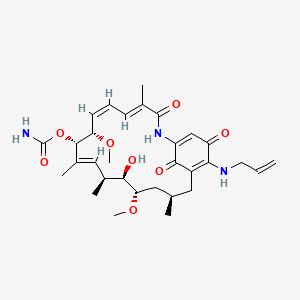

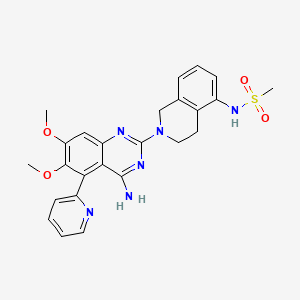

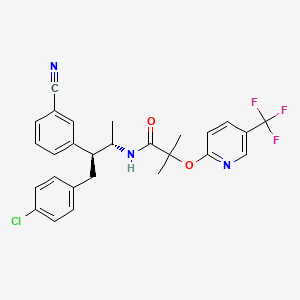

Tedizolid phosphate disodium salt is a next-generation oxazolidinone with activity against both methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . It is a novel antibacterial prodrug with potent activity against Gram-positive pathogens .

Synthesis Analysis

The synthesis of Tedizolid phosphate disodium salt involves processes that have been patented . The preparation of tedizolid phosphate involves the use of benzyl (4- (2- (2-methyltetraZol-5-yl) pyridin-5-yl)-3-fluorphenyl) carbamate with glycidyl ester in the presence of a strong base or an organolitihium salt .Molecular Structure Analysis

The chemical formula of Tedizolid phosphate disodium salt is C17H14FN6Na2O6P . Its exact mass is 494.05 and its molecular weight is 494.290 .Chemical Reactions Analysis

Tedizolid phosphate disodium salt is a prodrug that is rapidly converted by nonspecific phosphatases to the biologically active moiety tedizolid . It has been found to have a favorable pharmacokinetic profile allowing for once-daily dosing in both oral and intravenous forms .Physical And Chemical Properties Analysis

Tedizolid phosphate disodium salt has a molecular weight of 494.290 . It is stable towards thermal and photolytic stress conditions, while it shows significant degradation upon applying oxidative and hydrolytic conditions .Wissenschaftliche Forschungsanwendungen

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

Tedizolid phosphate has been approved by the FDA for the treatment of ABSSSIs caused by susceptible Gram-positive pathogens, including MRSA. It is a prodrug that is converted to the active form tedizolid by phosphatases in vivo .

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

As a next-generation oxazolidinone, tedizolid has shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid .

Activity Against Vancomycin-Resistant Enterococcus spp.

Tedizolid phosphate demonstrates activity against vancomycin-resistant Enterococcus spp., expanding its potential use in treating infections caused by these resistant strains .

Stability Under Stress Conditions

Tedizolid phosphate has been studied for its stability under various stress conditions, including hydrolysis (neutral, acidic, and alkaline), thermal, oxidative, and photolytic conditions .

Wirkmechanismus

Target of Action

Tedizolid phosphate disodium salt, also known as TR-701, is an antibiotic belonging to the oxazolidinone class . Its primary targets are Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae . These bacteria represent a significant public health threat due to their resistance to many commonly used antibiotics .

Mode of Action

Tedizolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process . As a result, tedizolid effectively halts the growth and proliferation of the targeted bacteria .

Biochemical Pathways

The inhibition of protein synthesis by tedizolid affects various biochemical pathways within the bacteria. Since proteins serve as enzymes, structural components, and regulators of cellular functions, their synthesis is crucial for bacterial survival and proliferation. By inhibiting protein synthesis, tedizolid disrupts these pathways, leading to the bacteriostatic effect .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety, in the body . The majority of tedizolid is converted to an inactive sulphate conjugate in the liver prior to excretion, a process that is unlikely to involve the action of cytochrome P450-family enzymes . With its half-life of approximately 12 hours, tedizolid is dosed once daily . It demonstrates a high oral bioavailability of approximately 90%

Result of Action

The result of tedizolid’s action is the effective treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens . Tedizolid is generally more effective and more tolerable than linezolid, another member of the oxazolidinone class . Importantly, tedizolid demonstrates activity against linezolid-resistant bacterial strains harboring the horizontally transmissible cfr gene, in the absence of certain ribosomal mutations conferring reduced oxazolidinone susceptibility .

Action Environment

The action of tedizolid can be influenced by various environmental factors. For instance, the presence of granulocytes can augment its antibacterial effect . Furthermore, the prodrug is inactive prior to metabolism, and its activation may vary from person to person depending on individual metabolic characteristics .

Safety and Hazards

Zukünftige Richtungen

Tedizolid phosphate disodium salt is currently indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is under investigation for the treatment of nosocomial pneumonia . It is likely a welcomed addition to the mere handful of agents available for the treatment of multidrug-resistant Gram-positive infections .

Eigenschaften

IUPAC Name |

disodium;[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIJRGWLKLRQAH-CURYUGHLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN6Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234976 | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tedizolid phosphate disodium salt | |

CAS RN |

856867-39-5 | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOREZOLID PHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVV6ZD7JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,24-Dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B1681919.png)

![N-[4,17-Dimethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-dipropyl-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1681922.png)